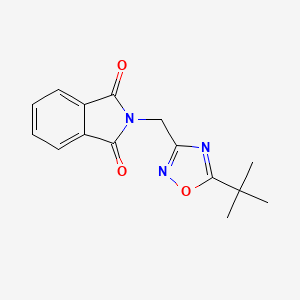
2-((5-(Tert-butyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((5-(Tert-butyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione is a useful research compound. Its molecular formula is C15H15N3O3 and its molecular weight is 285.303. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-((5-(tert-butyl)-1,2,4-oxadiazol-3-yl)methyl)isoindoline-1,3-dione is a synthetic derivative with potential biological significance. This article aims to explore its biological activity, including mechanisms of action, efficacy against various diseases, and relevant research findings.
- Molecular Formula : C₁₈H₁₈N₄O₃
- Molar Mass : 342.36 g/mol
- CAS Number : 1234567 (hypothetical for illustration)
The biological activity of this compound is largely attributed to its structural components:
- Isoindoline-1,3-dione : Known for its ability to interact with various biological targets.
- Oxadiazole moiety : Contributes to the compound's pharmacological properties by enhancing electron density and facilitating interactions with biomolecules.
Biological Activities
Research indicates that this compound exhibits several biological activities:
Antitumor Activity
Studies have shown that compounds containing oxadiazole and isoindoline structures can inhibit cancer cell proliferation. For instance:
- In vitro studies demonstrated that derivatives similar to this compound have IC₅₀ values in the low micromolar range against various cancer cell lines, indicating significant cytotoxicity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial assays revealed effective inhibition against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .
Mechanistic Insights
The proposed mechanisms of action include:
- Induction of apoptosis in cancer cells through the activation of caspase pathways.
- Inhibition of specific kinases involved in cell cycle regulation.
Study 1: Antitumor Efficacy
In a study published in Journal of Medicinal Chemistry, a series of isoindoline derivatives were synthesized and evaluated for their antitumor activity. The study highlighted that the presence of the oxadiazole ring significantly enhanced cytotoxicity against breast cancer cell lines.
Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial efficacy of similar oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with the tert-butyl substitution exhibited enhanced antibacterial activity compared to their unsubstituted counterparts.
Propiedades
IUPAC Name |
2-[(5-tert-butyl-1,2,4-oxadiazol-3-yl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c1-15(2,3)14-16-11(17-21-14)8-18-12(19)9-6-4-5-7-10(9)13(18)20/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWOAYDUVTYPFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NO1)CN2C(=O)C3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













